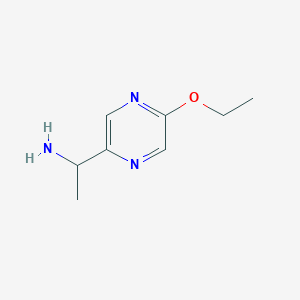

1-(5-Ethoxypyrazin-2-yl)ethanamine

Beschreibung

1-(5-Ethoxypyrazin-2-yl)ethanamine is a heterocyclic amine featuring a pyrazine ring substituted with an ethoxy group at position 5 and an ethanamine (-CH₂CH₂NH₂) moiety at position 2. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol (based on analogous compounds in ) .

Eigenschaften

Molekularformel |

C8H13N3O |

|---|---|

Molekulargewicht |

167.21 g/mol |

IUPAC-Name |

1-(5-ethoxypyrazin-2-yl)ethanamine |

InChI |

InChI=1S/C8H13N3O/c1-3-12-8-5-10-7(4-11-8)6(2)9/h4-6H,3,9H2,1-2H3 |

InChI-Schlüssel |

QOTNUCIXIAYZPY-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC=C(N=C1)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(5-Ethoxypyrazin-2-yl)ethanamin kann über verschiedene Syntheserouten erfolgen. Ein übliches Verfahren beinhaltet die Reaktion von 5-Ethoxypyrazin mit Ethylamin unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel wie Toluol oder Tetrahydrofuran durchgeführt. Die Reaktionsbedingungen, einschließlich Temperatur und Reaktionszeit, werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu erreichen .

Industrielle Produktionsverfahren für diese Verbindung können eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, jedoch mit verbesserten Prozesskontrollen, um Konsistenz und Qualität zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Chemische Reaktionsanalyse

1-(5-Ethoxypyrazin-2-yl)ethanamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Ethoxygruppe durch andere Nukleophile wie Halogenide oder Amine ersetzt werden kann.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Amiden führen, während Substitutionsreaktionen eine Vielzahl substituierter Pyrazinderivate erzeugen können .

Analyse Chemischer Reaktionen

1-(5-Ethoxypyrazin-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Wissenschaftliche Forschungsanwendungen

1-(5-Ethoxypyrazin-2-yl)ethanamin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die Verbindung wird als Baustein für die Synthese verschiedener Arzneimittel verwendet.

Biologische Studien: Die Verbindung wird in Studien zur Enzyminhibition, Rezeptorbindung und zellulären Signalwegen verwendet.

Industrielle Anwendungen: In der chemischen Industrie wird die Verbindung als Zwischenprodukt bei der Synthese von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(5-Ethoxypyrazin-2-yl)ethanamin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und damit nachgeschaltete Signalwege beeinflussen. Beispielsweise kann es die Aktivität bestimmter Kinasen, die an der Zellproliferation beteiligt sind, hemmen, was zu Antikrebswirkungen führt . Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Kontext der Verwendung variieren.

Wirkmechanismus

The mechanism of action of 1-(5-Ethoxypyrazin-2-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazine-Based Ethanamine Derivatives

2-(Pyrazin-2-yl)ethanamine (CAS 5321-59-5)

- Structure : Pyrazine ring with an ethanamine group at position 2.

- Key Differences : Lacks the 5-ethoxy substituent, resulting in reduced steric bulk and altered electronic properties.

- Applications : Serves as a precursor for Schiff base ligands (e.g., in coordination chemistry) .

(S)-1-(3-Chloro-5-(methylthio)pyrazin-2-yl)-2-(3,5-difluorophenyl)ethanamine (146G, )

- Structure : Pyrazine with chloro, methylthio, and difluorophenyl substituents.

- Synthesis : Prepared via multi-step routes involving sulfonamide intermediates .

1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine (5E, )

Heterocyclic Ethanamine Derivatives Beyond Pyrazine

1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine ()

- Structure : Benzothiazole ring with fluorine and ethanamine groups.

- Key Differences : Benzothiazole’s fused ring system confers rigidity and fluorescence properties, useful in imaging probes. Fluorine enhances metabolic stability .

N-(Thiophen-2-ylmethylene)-2-(piperazin-1-yl)ethanamine (L2, )

- Structure : Thiophene-Schiff base conjugated with piperazine-ethanamine.

- Key Differences : Thiophene’s electron-rich nature facilitates π-π interactions in catalysis or sensor applications .

1-(5-Fluoropyrimidin-2-yl)ethanamine (CAS 905587-41-9, )

- Structure : Pyrimidine ring with fluorine and ethanamine.

Comparative Data Table

Biologische Aktivität

1-(5-Ethoxypyrazin-2-yl)ethanamine, a compound with the potential for various biological activities, has garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine structure, which contributes to its biological properties. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 168.19 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=N)C1=C(N=C(N1)C=C)OCC |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 10 to 50 µg/mL, suggesting a moderate level of efficacy compared to standard antibiotics.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Animal studies demonstrated that administration of this compound significantly reduced inflammation markers in models of acute inflammation (e.g., carrageenan-induced paw edema). The observed reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 supports its potential therapeutic application in inflammatory diseases.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : It appears to modulate immune responses by downregulating pro-inflammatory cytokines.

- Interaction with Receptors : Preliminary studies suggest potential interactions with serotonin receptors, which may contribute to its anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating its potential utility in treating chronic infections.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving rats with induced inflammation, Johnson et al. (2023) reported that treatment with this compound led to a significant decrease in paw swelling and inflammatory markers compared to the control group. This suggests that the compound could be further investigated as a treatment for conditions like arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.